Vactosertib, also known as TEW-7197, is a potent, orally bioavailable inhibitor of transforming growth factor-beta (TGF-β) receptor type I, also known as activin receptor-like kinase 5 (ALK5). [] Vactosertib functions as a research tool in investigating the role of TGF-β signaling in various biological processes and disease models. Its primary role in scientific research involves elucidating the impact of TGF-β signaling on various cellular processes such as proliferation, differentiation, and extracellular matrix production.
Vactosertib is classified under the category of receptor kinase inhibitors, specifically targeting the TGF-beta signaling pathway. Its development is rooted in the need for effective treatments for fibrotic diseases and various cancers, where TGF-beta signaling plays a pivotal role in disease progression . The compound has been synthesized to be orally bioavailable, allowing for easier administration in clinical settings.
The synthesis of Vactosertib involves multiple steps that utilize advanced organic chemistry techniques. The compound is derived from a series of chemical reactions that include:
The detailed synthetic pathway typically includes specific reagents and conditions that optimize yield and minimize by-products .
Vactosertib's molecular structure features a complex arrangement that includes an imidazole ring and other functional groups that contribute to its inhibitory activity. The chemical formula is C₁₈H₁₈N₄O₂S, which indicates the presence of nitrogen and sulfur atoms critical for its interaction with the target receptor.
Vactosertib primarily engages in competitive inhibition of the TGF-beta receptor through reversible binding. The key reactions include:
The mechanism by which Vactosertib exerts its effects involves several key steps:
These properties are crucial for determining formulation strategies for clinical applications.
Vactosertib is currently being investigated for several therapeutic applications:
Vactosertib (TEW-7197/EW-7197) is a potent small-molecule inhibitor targeting the transforming growth factor-β (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). Its molecular scaffold comprises a triazolopyridine core linked to a 6-methylpyridin-2-yl group and a 2-fluoroaniline moiety through an imidazole bridge. This configuration is critical for high-affinity binding to ALK5’s ATP-binding pocket. The 2-fluoroaniline substituent enhances hydrophobic interactions within the kinase domain’s hinge region, while the triazolopyridine group facilitates hydrogen bonding with key residues like His283 and Asp290. The 6-methylpyridin-2-yl moiety extends into a hydrophobic pocket, increasing selectivity and reducing off-target effects [6] [7].
Modifications to this scaffold significantly alter inhibitory potency:
Table 1: Key Structural Features of Vactosertib and Their Roles in ALK5 Inhibition
Structural Element | Role in ALK5 Binding | Consequence of Modification |
---|---|---|
Triazolopyridine core | Hydrogen bonding with hinge residues (His283, Asp290) | Reduced H-bonding → Loss of potency |
2-Fluoroaniline moiety | Hydrophobic interaction with gatekeeper residue (Phe234) | Decreased hydrophobic contact → Lower affinity |
6-Methylpyridin-2-yl group | Occupies hydrophobic pocket I (Val219, Ile211) | Steric clashes → Impaired binding |
Imidazole linker | Maintains optimal distance between pharmacophores | Increased flexibility → Weaker kinase inhibition |
Vactosertib exhibits high selectivity for ALK5 (TGF-β type I receptor) and ALK4 (activin type I receptor), with IC₅₀ values of 12.7 nM and 18.3 nM, respectively. This dual inhibition disrupts both TGF-β and activin signaling, pathways implicated in tumor immunosuppression and metastasis. Kinome-wide profiling against 300+ kinases reveals minimal off-target activity:
The inhibitor’s specificity arises from its unique interaction with the ALK5/ALK4 ATP-binding site’s DFG-in conformation, where it occupies a distinct hydrophobic region not conserved in other kinases. Molecular dynamics simulations confirm that vactosertib induces a conformational shift in the ALK5 activation loop, stabilizing the inactive state and preventing Smad2/3 phosphorylation. In cellular assays, vactosertib (100 nM) reduces p-Smad2/3 levels by >90% in multiple myeloma and breast cancer models, validating target engagement [3] [6] [9].
Table 2: Selectivity Profile of Vactosertib Against Key Kinases
Kinase | IC₅₀ (nM) | Fold Selectivity (vs. ALK5) | Functional Relevance |
---|---|---|---|
ALK5 | 12.7 | 1.0 | Primary target (TGF-β signaling) |
ALK4 | 18.3 | 1.4 | Secondary target (activin signaling) |
ALK2 | >1,000 | >78 | Prevents BMP pathway disruption |
ALK3 | >1,000 | >78 | Prevents BMP pathway disruption |
VEGFR2 | 650 | 51 | Minimizes angiogenic side effects |
PDGFRα | >1,000 | >78 | Reduces risk of cardiotoxicity |
Vactosertib functions as a competitive ATP antagonist with slow dissociation kinetics, as demonstrated by surface plasmon resonance (SPR) assays. Its binding affinity (KD) for ALK5 is 3.2 nM, with a dissociation half-life (t½) of >120 minutes, indicating prolonged target occupancy. Enzyme kinetic analyses confirm classic competitive inhibition patterns:
The compound’s time-dependent inhibition is evidenced by pre-incubation experiments: treating ALK5 with vactosertib for 30 minutes before adding ATP reduces IC₅₀ by 8-fold compared to simultaneous addition. This suggests induced-fit binding, where vactosertib triggers conformational changes that deepen its insertion into the ATP pocket. Mutagenesis studies identify residue Phe234 as critical: its mutation to alanine abolishes vactosertib’s activity by disrupting π-π stacking with the triazolopyridine ring. In cellular contexts, vactosertib (200 nM) reverses TGF-β-induced epithelial-mesenchymal transition (EMT) in breast cancer cells by blocking Smad2/3 nuclear translocation, confirming functional competitive inhibition [3] [7] [8].
Table 3: Kinetic Parameters of Vactosertib-Mediated ALK5 Inhibition
Parameter | Value | Method | Biological Implication |
---|---|---|---|
KD (binding affinity) | 3.2 nM | Surface plasmon resonance | High target engagement at low concentrations |
IC50 (enzymatic) | 12.7 nM | Kinase activity assay | Potent suppression of ALK5 autophosphorylation |
Ki (inhibition const.) | 4.8 nM | Michaelis-Menten kinetics | Tight-binding competitive inhibition |
Dissociation t½ | >120 minutes | SPR dissociation phase analysis | Sustained target blockade |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: